Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester
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Overview
Description
Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester is an organophosphorus compound that features a phosphonic acid group bonded to a hydroxypropyl group and two methyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester can be synthesized through several methods. One common approach involves the esterification of phosphonic acid with the appropriate alcohols under acidic conditions. For example, the reaction of phosphonic acid with (1S)-1-hydroxypropyl alcohol in the presence of a catalyst such as sulfuric acid can yield the desired ester .
Another method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. This reaction is typically carried out under reflux conditions with a suitable solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Substitution: The ester groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while reduction can produce alcohols or other reduced forms of the ester .
Scientific Research Applications
Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug development and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as osteoporosis and cancer.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The phosphonic acid group is particularly effective at mimicking phosphate groups, which are common in many biological molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethyl phosphite: Similar in structure but lacks the hydroxypropyl group.
Diethyl phosphite: Similar ester groups but with ethyl instead of methyl groups.
Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.
Uniqueness
Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the hydroxypropyl group enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound for various applications .
Properties
CAS No. |
864536-06-1 |
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Molecular Formula |
C5H13O4P |
Molecular Weight |
168.13 g/mol |
IUPAC Name |
(1S)-1-dimethoxyphosphorylpropan-1-ol |
InChI |
InChI=1S/C5H13O4P/c1-4-5(6)10(7,8-2)9-3/h5-6H,4H2,1-3H3/t5-/m0/s1 |
InChI Key |
MKMSJRUJLMTYGU-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@@H](O)P(=O)(OC)OC |
Canonical SMILES |
CCC(O)P(=O)(OC)OC |
Origin of Product |
United States |
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